molecular formula C17H17ClN2O3 B2835721 N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 899956-24-2

N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2835721
CAS No.: 899956-24-2
M. Wt: 332.78
InChI Key: DQZXZSQQZVLGQW-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound characterized by the presence of both chlorobenzyl and methoxy-methylphenyl groups attached to an oxalamide core

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 2-methoxy-5-methylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N’-(2-methoxy-5-methylphenyl)ethanediamide
  • N-(2-chlorobenzyl)-N’-(2-methoxyphenyl)oxalamide

Uniqueness

N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is unique due to the specific combination of chlorobenzyl and methoxy-methylphenyl groups attached to the oxalamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-7-8-15(23-2)14(9-11)20-17(22)16(21)19-10-12-5-3-4-6-13(12)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZXZSQQZVLGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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